4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-10-13-7-14-11(15-10)16-6-5-8-3-1-2-4-9(8)16/h1-4,7H,5-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAFAFDOURGYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424196 | |
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879615-84-6 | |
| Record name | 4-(2,3-Dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine typically involves the reaction of an indole derivative with a triazine precursor. One common method is the cyclization of an appropriate hydrazone with a triazine derivative under acidic or basic conditions. For example, a hydrazone can be heated in the presence of a triazine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: Both the indole and triazine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated reagents and organometallic compounds are often used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted indole and triazine derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, studies have shown that triazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Triazine derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics or antifungal agents .
Neuroprotective Effects
There is emerging evidence suggesting that 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine may have neuroprotective effects. Studies indicate that certain triazine derivatives can inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . This inhibition contributes to increased acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The indole ring can interact with aromatic amino acids in proteins, while the triazine ring can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Activity
Anticancer Potential
- The target compound’s indoline-triazine scaffold shares structural similarity with 4-(5-amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine (), which showed potent EGFR inhibition (IC₅₀ < 0.1 µM) and apoptosis induction in lung cancer cells .
- Compound 9{7,3} (fluorophenyl-indoline) demonstrated antileukemic activity (IC₅₀: 1.2 µM) but lower potency than morpholino-substituted analogues .
Receptor Modulation
- H₄ Receptor Antagonists : Chlorophenyl and bromophenyl triazines () exhibit submicromolar affinity (Ki: 0.3–0.5 µM), whereas the target compound’s indoline group may favor interactions with serotonin or histamine receptors .
- 5-HT₆ Receptor Ligands : Piperazine-substituted triazines (e.g., Compound 3 in ) show Ki < 150 nM, highlighting the importance of basic nitrogen moieties absent in the target compound .
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups : Fluorophenyl (9{7,3}) and chlorophenyl () substituents enhance receptor affinity and metabolic stability .
Bulkier Substituents : Benzofuran () and coumarin hybrids () improve fluorescence properties but reduce solubility .
Piperazine Linkers : Critical for CNS penetration and 5-HT₆/D₂ receptor selectivity () .
Indoline vs.
Biological Activity
4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, a compound with the molecular formula C₁₁H₁₁N₅ and a molecular weight of 213.24 g/mol, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly in the context of anticancer and antimicrobial activities.
The compound is characterized by its triazine core, which is known for contributing to various biological activities. The structure includes an indole moiety that may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines:
- Cell Lines Tested :
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Cytotoxicity Data
Table 1 summarizes the IC50 values obtained from in vitro assays:
These results indicate that the compound exhibits significant cytotoxicity at low micromolar concentrations.
The mechanism underlying the anticancer activity appears to involve:
- Induction of apoptosis in both wild-type and mutant p53 cell lines.
- Cell cycle arrest at G0/G1 and G2/M phases independent of p53 status .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Antibacterial Activity
The minimum inhibitory concentration (MIC) values against selected bacterial strains are presented in Table 2:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.90 | |
| Methicillin-resistant S. aureus (MRSA) | <1.00 | |
| Escherichia coli | Not active |
The compound demonstrated potent activity against Gram-positive bacteria, particularly MRSA, while being inactive against Gram-negative strains.
Antifungal Activity
In addition to antibacterial properties, the compound showed moderate antifungal activity against Candida albicans , with MIC values suggesting potential for further development as an antifungal agent .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. Research indicates that variations in substituents on the triazine ring can significantly affect biological activity. For instance, introducing electron-withdrawing groups has been shown to enhance anticancer potency .
Case Studies
Several case studies have explored the biological activity of related compounds within the triazine class:
- Cytotoxicity in Cancer Models : A study demonstrated that derivatives of triazine exhibited varying degrees of cytotoxicity across multiple cancer cell lines, reinforcing the importance of structural modifications in enhancing therapeutic potential .
- Antimicrobial Efficacy : Investigations into triazine derivatives have revealed promising antibacterial and antifungal activities, particularly against resistant strains like MRSA and various fungi .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine?
Answer:
The synthesis of triazine derivatives typically involves nucleophilic substitution reactions. A practical approach includes:
- Step 1: Reacting cyanuric chloride with a substituted indole derivative (e.g., 2,3-dihydro-1H-indole) under anhydrous conditions (e.g., THF) to form a dichlorotriazine intermediate.
- Step 2: Selective amination at the 2-position using aqueous ammonia or a primary amine source .
- Step 3: Purification via column chromatography or recrystallization.
For analogs, solvent-free methods or one-pot syntheses using guanidine derivatives have been optimized for scalability .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): For molecular ion confirmation (e.g., [M+H]+ or [M+Na]+ peaks).
- Elemental Analysis: To validate purity (>95%) and stoichiometry .
Advanced: How can researchers optimize the synthesis to improve yield and selectivity?
Answer:
Key strategies include:
- Temperature Control: Lower temperatures (0–5°C) during initial chlorination steps to minimize side reactions .
- Catalytic Additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) for amination steps .
- Computational Modeling: Predict reactive sites using DFT calculations to guide substituent placement .
Advanced: How should contradictory bioactivity data across studies be resolved?
Answer:
Contradictions may arise from assay conditions or impurity profiles. Recommended steps:
- Replicate Assays: Use standardized protocols (e.g., histamine H4 receptor binding assays in CHO-h H4R-cAMPzEN cells with forskolin co-treatment) .
- Purity Validation: Confirm compound purity (>98%) via UPLC or HPLC to rule out impurities affecting results .
- Structural Confirmation: Re-analyze NMR and X-ray crystallography data to verify the absence of tautomeric forms or stereochemical variations .
Advanced: What computational tools are effective for predicting structure-activity relationships (SAR) in triazine derivatives?
Answer:
- 3D-QSAR Modeling: Combines molecular alignment and partial least squares (PLS) regression to correlate substituent effects (e.g., electron-withdrawing groups at the 6-position enhance antileukemic activity) .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target receptors (e.g., cannabinoid CB2 receptor) and identify key interactions (e.g., hydrogen bonding with Ser 3.36) .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives .
Advanced: How can derivatives be designed to improve metabolic stability without compromising receptor affinity?
Answer:
- Bioisosteric Replacement: Substitute labile groups (e.g., morpholine with 4-(2-fluoroethyl)piperazine) to enhance metabolic stability while maintaining H4R/CB2 affinity .
- Prodrug Strategies: Introduce ester or amide prodrug moieties (e.g., ethyl 1-(aminomethyl)cyclopropanecarboxylate) to improve solubility and delay hepatic clearance .
- SAR-Driven Modifications: Prioritize bulky substituents (e.g., adamantyl groups) at the 4-position to increase selectivity for H4R over H3R .
Advanced: What experimental designs are suitable for evaluating the compound’s mechanism of action in cancer models?
Answer:
- In Vitro:
- In Vivo:
Advanced: How can researchers address low solubility in aqueous buffers during biological testing?
Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .
- Salt Formation: Convert the free amine to a hydrochloride or mesylate salt for improved aqueous solubility .
Basic: What are the known biological targets of structurally related triazine compounds?
Answer:
- Histamine H4 Receptor (H4R): Antagonists show anti-inflammatory and analgesic activity .
- Cannabinoid CB2 Receptor: Agonists exhibit anti-proliferative effects in cancer models .
- Human Equilibrative Nucleoside Transporters (hENTs): Inhibitors modulate nucleoside uptake, relevant in chemotherapy .
Advanced: What strategies validate the selectivity of triazine derivatives for target receptors?
Answer:
- Radioligand Binding Assays: Compare affinity for H4R vs. H3R using [³H]-histamine displacement .
- Functional Assays: Measure cAMP inhibition (H4R) or calcium flux (CB2) to confirm pathway-specific activity .
- Off-Target Screening: Use panels (e.g., CEREP) to assess interactions with 100+ unrelated receptors/enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
